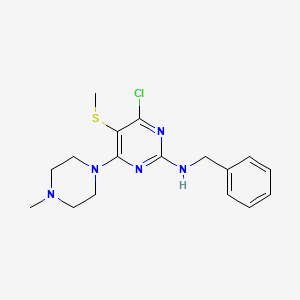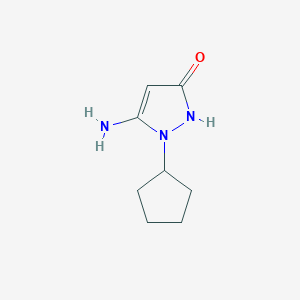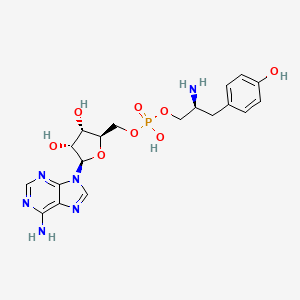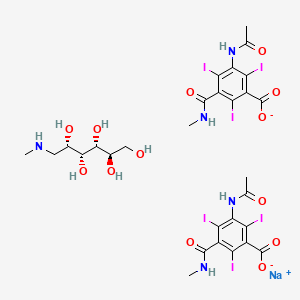
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine is a complex organic compound with the molecular formula C17H22ClN5S and a molecular weight of 363.9 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various scientific fields.
Preparation Methods
The synthesis of 2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: This is usually achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of Substituents: The benzylamino, N-methylpiperazino, and methylthio groups are introduced through nucleophilic substitution reactions.
Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 6-position.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloropyrimidine: Lacks the benzylamino and N-methylpiperazino groups, making it less complex and potentially less active in certain biological assays.
4-N-methylpiperazino-6-chloropyrimidine: Similar structure but without the benzylamino and methylthio groups, which may affect its reactivity and biological activity.
5-Methylthio-2-aminopyrimidine: Contains the methylthio group but lacks the other substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
59717-63-4 |
|---|---|
Molecular Formula |
C17H22ClN5S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-benzyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C17H22ClN5S/c1-22-8-10-23(11-9-22)16-14(24-2)15(18)20-17(21-16)19-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20,21) |
InChI Key |
YTXNVGNLURBWAL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)NCC3=CC=CC=C3)Cl)SC |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)NCC3=CC=CC=C3)Cl)SC |
Key on ui other cas no. |
59717-63-4 |
Synonyms |
2-benzylamino-4-N-methylpiperazino-5-methylthio- 6-chloropyrimidine UK 177 UK-177 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)


![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)










